Potassium (2,6-difluorophenyl)trifluoroborate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium (2,6-difluorophenyl)trifluoroborate can be synthesized through the reaction of boronic acids with potassium bifluoride. The general reaction involves the conversion of boronic acids (RB(OH)2) to trifluoroborate salts (K[RBF3]) using potassium bifluoride (K[HF2]) . This method is advantageous due to its simplicity and the stability of the resulting trifluoroborate salts.
Industrial Production Methods
Industrial production of potassium trifluoroborates typically involves the same synthetic route but on a larger scale. The process is optimized for yield and purity, ensuring that the final product meets industrial standards for various applications .
Chemical Reactions Analysis
Types of Reactions
Potassium (2,6-difluorophenyl)trifluoroborate is primarily used in cross-coupling reactions, such as the Suzuki–Miyaura coupling. This reaction involves the formation of carbon-carbon bonds between an organoboron compound and an organohalide in the presence of a palladium catalyst . The compound can also undergo oxidation and substitution reactions, making it a versatile reagent in organic synthesis .
Common Reagents and Conditions
In Suzuki–Miyaura coupling reactions, common reagents include palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., ethanol or water). The reaction typically occurs under mild conditions, making it suitable for a wide range of substrates .
Major Products Formed
The major products formed from reactions involving this compound are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
Potassium (2,6-difluorophenyl)trifluoroborate has numerous applications in scientific research:
Mechanism of Action
The primary mechanism of action for potassium (2,6-difluorophenyl)trifluoroborate in cross-coupling reactions involves transmetalation. In the Suzuki–Miyaura coupling, the organoboron compound transfers its organic group to the palladium catalyst, forming a new carbon-carbon bond . This process is facilitated by the stability and reactivity of the trifluoroborate group, which ensures efficient and selective reactions .
Comparison with Similar Compounds
Similar Compounds
- Potassium phenyltrifluoroborate
- Potassium 2,6-dimethylphenyltrifluoroborate
- Potassium 2,6-dimethoxypyridine-3-trifluoroborate
Uniqueness
Potassium (2,6-difluorophenyl)trifluoroborate is unique due to the presence of fluorine atoms on the phenyl ring. These fluorine atoms enhance the compound’s stability and reactivity, making it particularly useful in reactions that require high selectivity and efficiency . Additionally, the compound’s ability to participate in a wide range of chemical reactions makes it a valuable tool in both academic and industrial research .
Properties
IUPAC Name |
potassium;(2,6-difluorophenyl)-trifluoroboranuide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BF5.K/c8-4-2-1-3-5(9)6(4)7(10,11)12;/h1-3H;/q-1;+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUCOCDVVPJFGSH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=C(C=CC=C1F)F)(F)(F)F.[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BF5K | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90635527 | |
Record name | Potassium (2,6-difluorophenyl)(trifluoro)borate(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90635527 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
267006-25-7 | |
Record name | Potassium (2,6-difluorophenyl)(trifluoro)borate(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90635527 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | potassium (2,6-difluorophenyl)trifluoroboranuide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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